molecular formula C23H22N4O4S B6560030 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1021254-88-5

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B6560030
CAS No.: 1021254-88-5
M. Wt: 450.5 g/mol
InChI Key: VMLBENSIIDELAE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further linked to a 3,4,5-trimethoxyphenyl group, a structural motif known for enhancing bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name

2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-21(28)14-32-23-18-13-17(15-7-5-4-6-8-15)26-27(18)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLBENSIIDELAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • R₁ (Pyrazolo Position 2) : Modifications here (e.g., phenyl, 4-methylphenyl, 2-butoxyphenyl) influence steric bulk and π-π stacking interactions. Electron-donating groups (e.g., 4-methylphenyl) may enhance stability .

Enzyme Inhibition Profiles

  • Target Compound : The 3,4,5-trimethoxyphenyl group is associated with kinase and oxidase inhibition, as seen in related compounds (e.g., LOX inhibition in ).
  • Analog G420-0037 : Lacks the trimethoxy motif, likely reducing binding to oxidases but retaining moderate activity due to the ethoxy group’s hydrophobicity.
  • Compound 8t : A structurally distinct acetamide (oxadiazole core) with N-(5-chloro-2-methylphenyl) substitution showed 72% LOX inhibition at 50 μM, suggesting the acetamide backbone’s versatility in targeting enzymes.

Pharmacokinetic Properties

  • The trifluoromethyl group in enhances metabolic stability but may reduce solubility.
  • The target compound’s trimethoxyphenyl group balances solubility (via methoxy groups) and target affinity, as demonstrated in analogs like , where similar substituents improved bioavailability.

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